Ventricular Fibrillation Threshold Elevation: 5- to 8-Fold Greater Potency Than Disopyramide and Quinidine In Vitro
711389-S elevates the ventricular fibrillation threshold (VFT) with substantially greater potency than all comparator Class I agents tested. In the Langendorff-perfused guinea-pig heart preparation, the dose required to increase VFT by 10 volts was 4.2 µg for 711389-S, compared with 32.6 µg for disopyramide, 32.0 µg for quinidine, 20.7 µg for lidocaine, and 7.6 µg for aprindine. In the in vivo guinea-pig preparation (i.v. administration), the corresponding doses were 0.15 mg/kg for 711389-S versus 0.86 mg/kg for disopyramide, 0.57 mg/kg for quinidine, 1.52 mg/kg for lidocaine, and 0.55 mg/kg for aprindine [1]. The duration of antifibrillatory effects of 711389-S approximated that of aprindine and propranolol [1].
| Evidence Dimension | Dose required to increase ventricular fibrillation threshold by 10 volts |
|---|---|
| Target Compound Data | 711389-S: 4.2 µg (in vitro, Langendorff); 0.15 mg/kg i.v. (in vivo) |
| Comparator Or Baseline | Disopyramide: 32.6 µg / 0.86 mg/kg; Quinidine: 32.0 µg / 0.57 mg/kg; Lidocaine: 20.7 µg / 1.52 mg/kg; Aprindine: 7.6 µg / 0.55 mg/kg; Propranolol: 16.6 µg / 0.57 mg/kg |
| Quantified Difference | 711389-S is 7.8-fold more potent than disopyramide, 7.6-fold vs. quinidine, 4.9-fold vs. lidocaine, and 1.8-fold vs. aprindine in vitro; 5.7-fold, 3.8-fold, 10.1-fold, and 3.7-fold respectively in vivo |
| Conditions | Guinea-pig; in vitro Langendorff-perfused heart and in vivo i.v. administration; VFT measured as voltage required to induce fibrillation |
Why This Matters
For researchers modeling ventricular fibrillation or screening antifibrillatory candidates, 711389-S provides the highest VFT-elevating potency per unit dose among Class I comparators, enabling lower dosing to achieve equivalent or superior antifibrillatory protection.
- [1] Nakajima S, Ueda M. Increase of the ventricular fibrillation threshold by 711389-S, a new antiarrhythmic agent, in guinea-pigs. Jpn J Pharmacol. 1985 Aug;38(4):436-438. doi:10.1254/jjp.38.436. PMID:3840850. View Source
